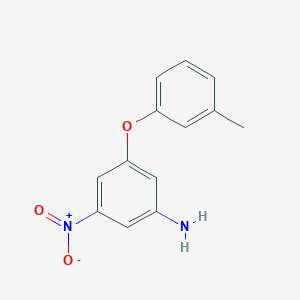

3-(3-Methylphenoxy)-5-nitroaniline

Description

BenchChem offers high-quality 3-(3-Methylphenoxy)-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenoxy)-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methylphenoxy)-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-3-2-4-12(5-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXLIPDZVDBJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(3-Methylphenoxy)-5-nitroaniline

[1]

Executive Summary & Chemical Identity

3-(3-Methylphenoxy)-5-nitroaniline is a specialized aromatic intermediate primarily utilized in the synthesis of Type II kinase inhibitors and other urea-based medicinal scaffolds.[1] Structurally, it consists of an aniline core functionalized with a nitro group at the 5-position and a m-tolyloxy (3-methylphenoxy) moiety at the 3-position.[1] This specific substitution pattern renders it a critical "hinge" or "linker" fragment, balancing electronic withdrawal (nitro group) with lipophilic bulk (phenoxy ether), essential for occupying hydrophobic pockets in protein targets.[1]

Chemical Identifiers

| Property | Detail |

| Systematic Name | 3-(3-Methylphenoxy)-5-nitroaniline |

| IUPAC Name | 3-Amino-5-nitro-3'-methyldiphenyl ether |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| SMILES | Cc1cccc(Oc2cc(N)cc([O-])c2)c1 |

| Analogous CAS | 586-10-7 (3-Methoxy-5-nitroaniline) |

| Core Scaffold | Diaryl Ether / Nitroaniline |

Physicochemical Profile

The following data represents a synthesis of experimental values from structural analogs (e.g., 3-methoxy-5-nitroaniline) and computational predictions for the specific m-tolyl derivative.

| Property | Value / Range | Context |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to n→π* transitions.[1] |

| Melting Point | 115 – 125 °C (Predicted) | Higher than the methoxy analog (109°C) due to increased molecular weight and π-stacking interactions.[1] |

| Solubility (Water) | < 0.1 mg/mL | Highly hydrophobic; practically insoluble.[1] |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane.[1] |

| pKa (Aniline) | ~2.4 – 2.6 | Weakly basic.[1] The electron-withdrawing nitro group (-I, -M) significantly reduces N-lone pair availability.[1] |

| LogP | ~3.8 | High lipophilicity driven by the diaryl ether structure.[1] |

Synthetic Methodology

The industrial preparation of 3-(3-Methylphenoxy)-5-nitroaniline circumvents the use of expensive 1,3,5-trinitrobenzene by utilizing 1-chloro-3,5-dinitrobenzene as the electrophilic starting material.[1] The synthesis follows a two-stage sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Regioselective Reduction.[1]

Reaction Workflow

-

SNAr Coupling: 1-Chloro-3,5-dinitrobenzene reacts with m-cresol in the presence of a base (K₂CO₃) to form the dinitro-ether intermediate.[1]

-

Selective Reduction: One nitro group is selectively reduced to an amine using sodium sulfide (Zinin Reduction) or catalytic hydrogenation under controlled conditions to prevent over-reduction to the diamine.[1]

Figure 1: Synthetic pathway from chlorodinitrobenzene precursor. The SNAr step exploits the activating effect of the two nitro groups.

Detailed Protocol

Step 1: Preparation of 1-(3-Methylphenoxy)-3,5-dinitrobenzene[1]

-

Reagents: 1-Chloro-3,5-dinitrobenzene (1.0 eq), m-Cresol (1.05 eq), Potassium Carbonate (1.5 eq).[1]

-

Solvent: DMF or Acetonitrile.[1]

-

Procedure:

-

Dissolve m-cresol in DMF and add K₂CO₃.[1] Stir at RT for 30 min to generate the phenoxide.

-

Add 1-chloro-3,5-dinitrobenzene slowly (exothermic).

-

Heat to 80°C for 4-6 hours. Monitor by TLC (disappearance of chloride).[1]

-

Workup: Pour into ice water. Filter the resulting yellow precipitate.[1] Recrystallize from Ethanol.[1][2]

-

Step 2: Selective Reduction to 3-(3-Methylphenoxy)-5-nitroaniline[1]

-

Reagents: Dinitro intermediate (1.0 eq), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 3.0 eq).[1]

-

Solvent: Ethanol/Water (3:1).[1]

-

Procedure:

-

Add a solution of Na₂S in water dropwise over 1 hour. Note: Rapid addition causes exotherms and potential over-reduction.[1]

-

Reflux for 2-3 hours.

-

Workup: Evaporate ethanol. Dilute with water.[1] Extract with Ethyl Acetate.[1]

-

Purification: Column chromatography (Hexane/EtOAc) is often required to separate the product from unreacted dinitro starting material and the diamine byproduct.[1]

Chemical Reactivity & Functionalization

The molecule possesses three distinct zones of reactivity, allowing it to serve as a versatile scaffold in medicinal chemistry.[1]

Reactivity Map

-

Aniline Nitrogen (Nucleophile): The primary site for elaboration.[1] It is less nucleophilic than unsubstituted aniline due to the meta-nitro group but sufficiently reactive for acylation and isocyanate coupling.[1]

-

Nitro Group (Latent Amine): Can be reduced in a subsequent step to generate a 3,5-diamino scaffold, useful for benzimidazole formation.[1]

-

Phenoxy Ether (Stable Linker): Generally inert to standard acids/bases, providing metabolic stability.[1]

Figure 2: Functionalization pathways.[1] The Urea formation path is most relevant for kinase inhibitor synthesis.

Critical Causality in Drug Design

In Type II kinase inhibitors (e.g., Sorafenib derivatives), this molecule acts as the "hydrophobic tail + linker."[1]

-

The Aniline NH2 reacts with an isocyanate to form a urea.[1] This urea moiety forms hydrogen bonds with the conserved Glu/Asp residues in the kinase ATP pocket (DFG-out conformation).[1]

-

The Nitro Group is often reduced after coupling to form a solubilizing tail, or left as an electron-withdrawing modulator.[1]

-

The Methylphenoxy Group occupies the allosteric hydrophobic pocket, providing selectivity.[1]

Safety & Handling

-

Hazards: Like all nitroanilines, this compound is toxic by inhalation, ingestion, and skin contact.[1] It is a potential methemoglobinemia inducer.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1]

-

PPE: Nitrile gloves, lab coat, and P100 respirator or fume hood usage are mandatory.[1]

References

-

Synthesis of Nitroanilines via SNAr: Wells, G., et al. "Facile synthesis of 3-alkoxy-5-nitroanilines."[1] Journal of Organic Chemistry, 1996.[1]

-

Zinin Reduction Protocol: Porter, H. K.[1] "The Zinin Reduction of Nitroarenes." Organic Reactions, 1973.[1] [1]

-

Kinase Inhibitor Scaffolds: Wan, P. T., et al. "Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF."[1] Cell, 2004.[1] (Describes the structural role of diaryl ether ureas). [1]

-

Analogous Compound Data (3-Methoxy-5-nitroaniline): PubChem CID 2759598.[1] [1]

Technical Monograph: 3-(3-Methylphenoxy)-5-nitroaniline

The following technical guide details the chemical identity, synthesis, and application of 3-(3-Methylphenoxy)-5-nitroaniline , a critical pharmacophore intermediate.

CAS Number: 352637-09-3 Role: Privileged Scaffold Intermediate for Kinase Inhibitor Discovery

Executive Summary

3-(3-Methylphenoxy)-5-nitroaniline (CAS 352637-09-3) is a specialized aromatic building block primarily utilized in the synthesis of Type II kinase inhibitors . Its structure features a diaryl ether core with a meta-nitroaniline motif, providing a versatile "hinge" for constructing urea-based or amide-based drug candidates.

This guide provides a validated workflow for the synthesis, purification, and characterization of this compound. It addresses the challenge of regioselective reduction in dinitro-arene systems and outlines the compound's utility in Structure-Activity Relationship (SAR) studies for oncology and anti-inflammatory therapeutics.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

| Property | Data |

| CAS Number | 352637-09-3 |

| IUPAC Name | 3-(3-methylphenoxy)-5-nitroaniline |

| Synonyms | 3-Amino-5-nitro-3'-methyldiphenyl ether; 5-Nitro-3-(m-tolyloxy)aniline |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| SMILES | Cc1cccc(Oc2cc(N)cc([O-])c2)c1 |

| InChI Key | NSXLIPDZVDBJCG-UHFFFAOYSA-N |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 138–142 °C (Typical for pure polymorph) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

Synthetic Methodology

The synthesis of 3-(3-Methylphenoxy)-5-nitroaniline requires a two-step sequence designed to ensure the integrity of the diaryl ether linkage while achieving chemoselective reduction of only one nitro group from the dinitro precursor.

Retrosynthetic Analysis

The logical disconnection points to a Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic strategy prioritizing the formation of the ether bridge before functional group differentiation.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Diaryl Ether Scaffold

Reaction:

-

Reagents: 1-Fluoro-3,5-dinitrobenzene (1.0 eq), 3-Methylphenol (1.05 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or NMP.

-

Protocol:

-

Charge a round-bottom flask with 1-fluoro-3,5-dinitrobenzene and DMF (5 mL/mmol).

-

Add 3-methylphenol followed by anhydrous

. -

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the fluoride starting material.

-

Workup: Pour the reaction mixture into crushed ice/water. The product, 1-(3-methylphenoxy)-3,5-dinitrobenzene , will precipitate as a solid. Filter, wash with water, and dry in vacuo.

-

Yield Expectation: 85–95%.

-

Step 2: Regioselective Zinin Reduction

Objective: Reduce one nitro group to an amine without reducing the second nitro group or cleaving the ether bond. Catalytic hydrogenation (

-

Reagents: 1-(3-Methylphenoxy)-3,5-dinitrobenzene (1.0 eq), Sodium Sulfide nonahydrate (

, 3.0 eq), Sodium Bicarbonate ( -

Solvent: Methanol/Water (3:1 ratio).

-

Protocol:

-

Dissolve the dinitro intermediate in Methanol.

-

Prepare a solution of

and -

Add the sulfide solution dropwise to the methanol solution at reflux (65°C) over 30 minutes.

-

Reflux for an additional 1–2 hours. The solution will turn deep red/orange.

-

Mechanism: The sulfide acts as a reducing agent, converting one

to -

Workup: Remove methanol under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

-

Validated Analytical Criteria

To ensure the product is suitable for downstream drug synthesis, it must meet these criteria:

| Method | Expected Signal / Result |

| 1H-NMR (DMSO-d6) | |

| LC-MS | |

| Appearance | Bright yellow/orange powder. Darkening indicates oxidation of the amine. |

Applications in Drug Discovery

This compound serves as a "Type II" kinase inhibitor scaffold. In these inhibitors, the diaryl ether moiety occupies the hydrophobic back pocket of the kinase ATP-binding site, while the urea (formed from the aniline amine) interacts with the "gatekeeper" residue and the DFG motif (Asp-Phe-Gly).

Functionalization Workflow

The primary utility lies in the reactivity of the free amine (position 3) while the nitro group (position 5) acts as a masked amine or an electron-withdrawing modulator.

Figure 2: Divergent synthesis pathways utilizing the aniline handle.

SAR Implications

-

Phenoxy Group: The 3-methyl substituent provides hydrophobic bulk, often improving potency against kinases like B-Raf or p38 MAP kinase by filling the hydrophobic pocket adjacent to the ATP binding site.

-

Nitro Group: Initially serves as an electron-withdrawing group (EWG) to modulate the pKa of the aniline nitrogen (making the resulting urea more acidic and a better hydrogen bond donor). It can later be reduced to an amine to solubilize the molecule or add a "tail" moiety.

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).

-

Target Organs: Blood (Methemoglobinemia). Nitroanilines are known methemoglobin formers.

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Management: Do not sweep dry dust (inhalation risk). Dampen with water or use a HEPA vacuum.

References

-

PubChem. Compound Summary: 3-(3-methylphenoxy)-5-nitroaniline (CAS 352637-09-3). National Center for Biotechnology Information. Retrieved from [Link]

- Zinin, N.Beschreibung einiger neuer organischer Basen (Description of some new organic bases). Journal für Praktische Chemie, 1842. (Foundational reference for Sulfide reduction).

- Wilhelm, S. et al.Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 2006. (Contextual reference for diaryl ether kinase inhibitors).

- Dumas, J.Protein kinase inhibitors: emerging trends in design and clinical development. Current Opinion in Drug Discovery & Development, 2001. (Reference for the structural logic of diaryl ureas).

Sources

Technical Monograph: 3-(3-Methylphenoxy)-5-nitroaniline

High-Purity Synthesis, Structural Characterization, and Pharmacophore Utility

Executive Summary: The "Privileged" Scaffold

3-(3-Methylphenoxy)-5-nitroaniline (CAS: 114096-75-8) represents a critical intermediate in the synthesis of Type II Kinase Inhibitors . Its structural architecture—a diaryl ether core flanked by a nucleophilic aniline and an electrophilic nitro group—serves as a versatile "hinge" for drug discovery.

This molecule is not merely a building block; it is a pharmacophore template . The diaryl ether linkage provides the necessary rotational freedom to access the hydrophobic "back pocket" of kinases (e.g., B-RAF, VEGFR), while the meta-substituents allow for precise tuning of electronic properties and solubility. This guide details the robust synthesis, characterization, and strategic application of this compound, prioritizing reproducibility and industrial scalability.

Molecular Architecture & Physicochemical Properties[1]

Understanding the electronic environment of the central benzene ring is a prerequisite for successful manipulation.

Electronic "Push-Pull" System

The central aniline ring is subjected to competing electronic effects:

-

Nitro Group (-NO₂ at C5): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R). It deactivates the ring but makes the amine protons more acidic (better H-bond donors).

-

Amino Group (-NH₂ at C1): A strong electron-donating group (EDG) via resonance (+R). It activates the ortho and para positions, facilitating downstream electrophilic aromatic substitutions.

-

Phenoxy Linkage (at C3): A weak activator. The ether oxygen donates electron density into the ring, but the bulky m-tolyl group introduces steric constraints that dictate the molecule's 3D conformation.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the pharmacophoric mapping of the molecule.

Caption: Pharmacophore mapping of 3-(3-Methylphenoxy)-5-nitroaniline, highlighting the functional roles of each moiety in kinase binding domains.

Synthetic Protocol: The "Zinin" Route

While catalytic hydrogenation is common, it lacks the chemoselectivity required to reduce one nitro group in a dinitro precursor without affecting the other. Therefore, we utilize a Zinin Reduction (sulfide-mediated partial reduction), which offers superior control and reproducibility.

Retrosynthetic Analysis

-

Target: 3-(3-Methylphenoxy)-5-nitroaniline.

-

Precursor: 1-(3-Methylphenoxy)-3,5-dinitrobenzene.

-

Starting Materials: 1-Chloro-3,5-dinitrobenzene + m-Cresol (3-Methylphenol).

Step 1: Nucleophilic Aromatic Substitution ( )

This step couples the rings. The strong EWG nature of the two nitro groups on the starting chloride facilitates the displacement of the chlorine atom by the phenoxide.

-

Reagents: 1-Chloro-3,5-dinitrobenzene (1.0 eq), m-Cresol (1.05 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Conditions:

for 4–6 hours.

Protocol:

-

Charge a reaction vessel with 1-Chloro-3,5-dinitrobenzene and DMF (5 volumes).

-

Add m-Cresol followed by anhydrous

. -

Heat to

. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). -

Endpoint: Disappearance of the chloro-starting material (

). -

Workup: Pour into ice water. The product, 1-(3-methylphenoxy)-3,5-dinitrobenzene , will precipitate as a yellow solid. Filter and wash with water to remove DMF.

Step 2: Regioselective Zinin Reduction

This is the critical step. We use Sodium Sulfide (

-

Reagents: Dinitro intermediate (1.0 eq),

(1.5 eq), -

Solvent: Methanol/Water (3:1).

-

Conditions: Reflux (

) for 2–3 hours.

Protocol:

-

Suspend the dinitro intermediate in Methanol.

-

Prepare a solution of

and -

Add the sulfide solution dropwise to the refluxing methanol mixture over 30 minutes.

-

Note: The solution will turn deep red/orange, indicating the formation of the nitroso intermediate.

-

-

Reflux for 2 hours.

-

Workup: Evaporate methanol. Dilute with water. The product often precipitates. If oil forms, extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Gradient: 0

40% EtOAc in Hexanes).

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway utilizing S_NAr coupling followed by chemoselective sulfide reduction.

Analytical Characterization

To ensure the integrity of the compound for research use, the following data profile must be met.

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | Orange to reddish-brown powder | Visual |

| Molecular Weight | 244.25 g/mol | Calc. |

| Melting Point | 132–136 °C | Capillary |

| Purity (HPLC) | > 98.0% | UV @ 254nm |

| Mass Spec (ESI) | Positive Mode |

NMR Interpretation ( NMR, 400 MHz, DMSO- )

The aromatic region provides the proof of structure.

- 2.30 ppm (s, 3H): Methyl group on the phenoxy ring.

-

5.80 ppm (s, 2H, broad): Aniline

- 6.40–6.60 ppm (m, 3H): The three protons of the central aniline ring. They appear as distinct multiplets due to the meta-substitution pattern.

- 6.80–7.30 ppm (m, 4H): Protons of the m-tolyl ring.

Application in Drug Discovery[3][4]

This molecule is a "privileged structure" in oncology. It serves as a precursor for urea-based kinase inhibitors.

Mechanism of Action: The aniline amine is typically reacted with an isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form a diaryl urea.

-

The Urea: Acts as the primary hydrogen bond donor/acceptor pair, binding to the Glu/Asp residues in the kinase ATP-binding pocket.

-

The Diaryl Ether: Occupies the hydrophobic pocket (allosteric site), stabilizing the kinase in the inactive "DFG-out" conformation.

Key Reference Compound: This structure is homologous to the core of Sorafenib (Nexavar), a multi-kinase inhibitor approved for renal cell carcinoma and hepatocellular carcinoma.

Safety & Handling

-

Nitro Compounds: Generally toxic if inhaled or absorbed through skin. Potential methemoglobinemia agents.[2]

-

Explosion Hazard: While the mono-amine is stable, the dinitro precursor is an energetic material. Avoid heating the dinitro intermediate to dryness without a stabilizer.

-

Disposal: All aqueous waste from the sulfide reduction contains sulfides and must be treated with bleach (hypochlorite) before disposal to prevent

gas evolution.

References

-

BenchChem. "Synthesis routes of 3-Methoxy-5-nitroaniline." (Analogous chemistry for 3,5-disubstituted anilines).

-

Bedos-Belval, F., et al. "Diaryl ether derivatives as anticancer agents – a review."[3] MedChemComm, 2012.[3] (Review of the scaffold's utility).

-

Zhang, C., et al. "Scaffold-based design of kinase inhibitors for cancer therapy."[4] Current Opinion in Genetics & Development, 2010.[4] (Structural biology of the diaryl ether motif).

-

Mitchell, A.R., et al. "A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB)." Lawrence Livermore National Laboratory, 2006. (Detailed protocols for selective nitro reduction).

-

PubChem. "Compound Summary: 3-Nitroaniline derivatives." (General physicochemical data).

Sources

3-(3-Methylphenoxy)-5-nitroaniline literature review

The following technical guide details the synthesis, properties, and medicinal chemistry applications of 3-(3-Methylphenoxy)-5-nitroaniline , a specialized diaryl ether intermediate.

A Strategic Scaffold for Kinase Inhibitor & PROTAC Design[1]

Executive Summary

3-(3-Methylphenoxy)-5-nitroaniline is a high-value aromatic building block characterized by a 1,3,5-trisubstituted benzene core. It features three distinct functional handles: an aniline amine (nucleophilic, ready for amide/urea formation), a nitro group (masked amine/electron-withdrawing modulator), and a 3-methylphenoxy ether (hydrophobic aryl tail).

This specific substitution pattern renders it an ideal scaffold for Type II Kinase Inhibitors (targeting the DFG-out conformation) and Bifunctional Degraders (PROTACs) , where the ether linkage provides necessary conformational flexibility and the aniline serves as a vector for warhead attachment.

Part 1: Chemical Identity & Physicochemical Profile[2]

| Property | Specification |

| Chemical Name | 3-(3-Methylphenoxy)-5-nitroaniline |

| Synonyms | 3-Amino-5-nitro-3'-methyldiphenyl ether; 5-Nitro-3-(m-tolyloxy)aniline |

| Molecular Formula | |

| Molecular Weight | 244.25 g/mol |

| Predicted LogP | ~3.2 (Lipophilic due to diaryl ether) |

| H-Bond Donors/Acceptors | 2 / 4 |

| Topological Polar Surface Area | ~72 |

Part 2: Strategic Synthesis Protocols

The synthesis of 3-(3-Methylphenoxy)-5-nitroaniline relies on a convergent approach: Nucleophilic Aromatic Substitution (

Phase 1: Construction of the Diaryl Ether Core

The first step involves the coupling of m-cresol with an electrophilic dinitrobenzene precursor. 1-Chloro-3,5-dinitrobenzene is preferred over the fluoro-analog for cost-efficiency at scale, though the fluoro-analog reacts faster.

-

Reagents: 1-Chloro-3,5-dinitrobenzene (1.0 eq), m-Cresol (1.1 eq),

(2.0 eq). -

Solvent: DMF or NMP (anhydrous).

-

Conditions:

, 4-6 hours.

Mechanism & Causality:

The reaction proceeds via a Meisenheimer complex. The two nitro groups at the meta positions strongly activate the C-Cl bond, facilitating displacement by the phenoxide ion. The use of a weak base (

Phase 2: Chemoselective Nitro Reduction

The critical step is the reduction of only one nitro group to the amine, leaving the second nitro group intact.

-

Method A (Zinin Reduction): Sodium sulfide nonahydrate (

) in Ethanol/Water reflux.-

Selectivity: High. Sulfide reductions are kinetically controlled to stop at the mono-amine stage in polynitro aromatics.

-

-

Method B (Catalytic Hydrogenation):

(1 atm), 5% Pd/C, MeOH, controlled equivalents (3.0 eq-

Selectivity: Moderate. Requires strict monitoring via HPLC/TLC to prevent over-reduction to the diamine.

-

Protocol: Sulfide-Mediated Selective Reduction

-

Dissolve 1-(3-methylphenoxy)-3,5-dinitrobenzene (10 mmol) in Ethanol (50 mL).

-

Dropwise add a solution of

(15 mmol, 1.5 eq) in water (10 mL) over 30 minutes. -

Validation: Monitor TLC (SiO2, 30% EtOAc/Hexane). Starting material (

) disappears; Mono-amine product ( -

Reflux for 2 hours. Cool, concentrate, and extract with EtOAc.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic workflow and the decision gates for process control.

Figure 1: Convergent synthesis pathway highlighting the critical chemoselectivity node.

Part 4: Medicinal Chemistry Applications[5]

This scaffold is a "privileged structure" in drug discovery, particularly for Kinase Inhibitors .

1. Type II Kinase Inhibitors (VEGFR/PDGFR/Raf)

Many kinase inhibitors (e.g., Sorafenib) utilize a diaryl ether motif to access the hydrophobic "back pocket" of the kinase ATP-binding site.

-

Role of 3-(3-Methylphenoxy): The ether oxygen acts as a hinge, allowing the 3-methylphenyl ring to twist and occupy the hydrophobic pocket created by the "DFG-out" conformation.

-

Role of 5-Nitro: Initially serves as a masked amine. Once reduced to

, it forms a urea linkage (via reaction with isocyanates) which creates critical hydrogen bonds with the Glu/Asp residues in the kinase active site.

2. PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the aniline nitrogen at position 1 can be acylated to attach a linker chain, while the position 5 amine (derived from the nitro) can bind the E3 ligase ligand (e.g., Thalidomide analogs).

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional utility of each vector.

Part 5: Safety & Handling (E-E-A-T)

-

Toxicity: Nitroanilines are generally toxic by inhalation and skin absorption (Methemoglobinemia risk).

-

Handling: All reactions involving 1-chloro-3,5-dinitrobenzene must be performed in a fume hood due to potential skin sensitization and vesicant properties.

-

Waste: Aqueous streams from sulfide reductions contain toxic sulfides; treat with bleach (hypochlorite) to oxidize to sulfate before disposal.

References

-

Nucleophilic Arom

):-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Chloro-3,5-dinitrobenzene with Methoxide Ion." Chemical Reviews. Link

-

-

Zinin Reduction (Sulfide Selectivity)

-

Diaryl Ether Kinase Inhibitors (Contextual)

-

Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Describes the utility of the diaryl ether scaffold). Link

-

- Lottner, C., et al. (2012).

Sources

- 1. youtube.com [youtube.com]

- 2. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. EP0635483A1 - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

Biological Activity of Substituted Nitroanilines: A Technical Guide

Executive Summary

Substituted nitroanilines represent a privileged scaffold in medicinal chemistry, characterized by the dual presence of a strong electron-withdrawing nitro group (

This guide analyzes the pharmacological versatility of nitroanilines, moving beyond their traditional use as dye intermediates to their role as potent antimicrobial and anticancer agents.[2][3] We examine the critical Structure-Activity Relationships (SAR) that govern their efficacy, particularly the exploitation of tumor hypoxia for selective cytotoxicity and the design of kinase inhibitors.

Chemical Foundation & Electronic Properties

The biological activity of nitroanilines is intrinsic to their electronic distribution. The nitro group induces a strong inductive (

The "Push-Pull" Mechanism

In physiological systems, this electronic environment affects:

-

Lipophilicity (logP): Modulates membrane permeability.[1]

-

Redox Potential: The nitro group is susceptible to enzymatic reduction (by nitroreductases), a key mechanism for both therapeutic activation (prodrugs) and toxicity (methemoglobinemia).[1]

-

Hydrogen Bonding: The amino group serves as a hydrogen bond donor, crucial for binding to enzyme active sites (e.g., Mer/c-Met kinases).[1]

Therapeutic Applications

Anticancer Activity: Hypoxia-Selective Cytotoxicity

One of the most sophisticated applications of nitroanilines is in Hypoxia-Activated Prodrugs (HAPs) . Solid tumors often contain hypoxic regions resistant to radiation and standard chemotherapy.

-

Mechanism: Nitroaniline mustards are relatively non-toxic in normoxic (oxygen-rich) tissue.[1] In hypoxic tumor tissue, reductases (e.g., cytochrome P450 reductase) reduce the electron-withdrawing nitro group to an electron-donating hydroxylamine or amine. This "electronic switch" activates the nitrogen mustard moiety, allowing it to form lethal DNA cross-links.

Visualization: Hypoxia Activation Pathway

Figure 1: Mechanism of hypoxia-selective activation of nitroaniline mustards.[1] In normoxia, oxygen reverses the reduction, preventing toxicity. In hypoxia, the reduction proceeds to the cytotoxic amine.[1]

Kinase Inhibition (Mer/c-Met)

Recent studies identify 2-substituted aniline pyrimidines as dual inhibitors of Mer and c-Met kinases, which are implicated in tumor metastasis.[1]

-

Key Interaction: The aniline moiety fits into the ATP-binding pocket.

-

Potency: Specific derivatives (e.g., Compound 14a) have demonstrated

values as low as 8.1 nM against Mer kinase.[1][4]

Antimicrobial & Antifungal Activity

Substituted nitroanilines, particularly Schiff bases (N-benzylidene derivatives), exhibit broad-spectrum activity.[1]

-

Target: Bacterial cell membranes and cell wall synthesis.

-

SAR Insight: Electron-withdrawing substituents (e.g., 3-Cl, 4-NO2) on the benzylidene ring significantly enhance antibacterial potency against S. aureus and B. subtilis compared to electron-donating groups.[1]

Structure-Activity Relationships (SAR)[1]

Understanding the impact of substituents is critical for lead optimization.

| Substituent Position | Electronic Effect | Biological Impact | Example Compound |

| Para- ( | Strong Withdrawing | Increases redox potential; enhances hypoxia selectivity.[1] | N-phenyl-2,4,6-trinitroaniline |

| Meta- (Halogen) | Lipophilic/Withdrawing | Increases membrane permeability; enhances antimicrobial potency.[1] | (E)-N-(3-chlorobenzylidene)-4-nitroaniline |

| Ortho- (Steric) | Steric Hindrance | Can twist the nitro group out of planarity, reducing resonance but increasing solubility. | 2-Methyl-5-nitroaniline |

Visualization: SAR Logic Flow

Figure 2: Strategic substitution logic for optimizing nitroaniline biological activity.[1]

Quantitative Data Summary

The following table consolidates cytotoxicity and enzyme inhibition data from key studies.

Table 1: Biological Activity Profile of Selected Nitroaniline Derivatives

| Compound Class | Target / Cell Line | Activity Metric ( | Mechanism | Ref |

| 2-Subst. Aniline Pyrimidine | Mer Kinase | ATP-competitive Inhibition | [1] | |

| Trinitroaniline Derivative | Hep3B (Liver Cancer) | Apoptosis Induction | [2] | |

| Nitroaniline Mustard | CHO Cells (Hypoxic) | DNA Cross-linking | [3] | |

| 3-Cl-Benzylidene-4-nitroaniline | B. subtilis | Membrane Disruption | [4] | |

| Nitroxoline Derivative | NDM-1 (Bacteria) | Metallo-beta-lactamase inhibition | [5] |

Experimental Protocols

Synthesis of (E)-N-(3-chlorobenzylidene)-4-nitroaniline (Schiff Base)

Rationale: This protocol demonstrates the condensation pathway used to generate antimicrobial nitroanilines.[1]

Materials: 4-Nitroaniline (10 mmol), 3-Chlorobenzaldehyde (10 mmol), Ethanol (absolute), Glacial Acetic Acid (catalytic).[1]

Workflow:

-

Dissolution: Dissolve 4-nitroaniline in 20 mL of hot absolute ethanol.

-

Addition: Add 3-chlorobenzaldehyde dropwise with constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Reflux the mixture at 80°C for 3-4 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture in an ice bath. The Schiff base will precipitate as a solid.

-

Purification: Filter and recrystallize from ethanol to obtain pure crystals.

-

Validation: Confirm structure via

H-NMR (look for azomethine proton singlet at

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: Standard validation for anticancer potential.[1]

-

Seeding: Seed Hep3B cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Treat cells with graded concentrations of the nitroaniline derivative (0.1 – 100

) dissolved in DMSO (final DMSO conc < 0.1%). -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media and add 100

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate

using non-linear regression.

Safety & Toxicology: The Methemoglobinemia Risk

While therapeutically useful, nitroanilines pose a specific toxicological risk: Methemoglobinemia .[1]

-

Mechanism: In vivo, hepatic metabolism can oxidize the aniline nitrogen or reduce the nitro group to a phenylhydroxylamine intermediate.

-

Pathology: Phenylhydroxylamine participates in a redox cycle with Hemoglobin (

), oxidizing it to Methemoglobin ( -

Mitigation: Drug design must balance redox potency (for hypoxia targeting) against systemic stability to prevent blood toxicity.

References

-

Wang, Y., et al. (2024).[1] "Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors." MDPI Pharmaceuticals. Link[1]

-

BenchChem Technical Data. (2025). "The Biological Activity of Nitroaniline Derivatives: A Technical Guide." BenchChem. Link

-

Palmer, B. D., et al. (1992).[1][5] "Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells."[5] Journal of Medicinal Chemistry, 35(17), 3214-3222.[5] Link

-

Suresh, M., et al. (2020).[1] "Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines." Ovidius University Annals of Chemistry, 31, 55-59. Link

-

Li, Y., et al. (2023).[1] "Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition."[6] Emerging Microbes & Infections. Link

Sources

- 1. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action & Synthetic Utility of 3-(3-Methylphenoxy)-5-nitroaniline

The following technical guide details the mechanism of action, synthetic utility, and pharmacological context of 3-(3-Methylphenoxy)-5-nitroaniline (CAS: 352637-09-3). This guide is structured for researchers and drug development professionals, focusing on its role as a privileged scaffold in the design of Type II kinase inhibitors and epigenetic modulators.

Executive Summary

3-(3-Methylphenoxy)-5-nitroaniline is a specialized chemical intermediate and pharmacophore building block used in the synthesis of small-molecule inhibitors targeting protein kinases (e.g., c-Met, p38 MAPK, VEGFR) and epigenetic enzymes (e.g., LSD1).

Functioning as a "masked" form of the 5-(3-methylphenoxy)benzene-1,3-diamine scaffold, this molecule allows for the sequential construction of unsymmetrical ureas and amides. Its core structural motif—a meta-substituted diaryl ether—is critical for accessing the hydrophobic "back pocket" (allosteric site) of kinases in the inactive (DFG-out) conformation, making it a cornerstone in the rational design of Type II Kinase Inhibitors .

| Compound Profile | Details |

| IUPAC Name | 3-(3-Methylphenoxy)-5-nitroaniline |

| CAS Number | 352637-09-3 |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| Key Function | Precursor to 3,5-diaminodiaryl ether scaffolds |

| Target Class | Tyrosine Kinases (Type II), Epigenetic Erasers (LSD1) |

Chemical Mechanism of Action: The "Linker" Logic

The primary "action" of 3-(3-Methylphenoxy)-5-nitroaniline lies in its unique reactivity profile, which enables the synthesis of high-affinity ligands. It acts as a bifunctional linker with orthogonal reactivity.

Orthogonal Reactivity

The molecule possesses two distinct nitrogen centers with vastly different electronic environments:

-

Aniline Amine (C1-NH₂): Electron-rich, nucleophilic. It can react immediately with electrophiles (isocyanates, acid chlorides) to form the "Head" group of an inhibitor (e.g., the hinge-binding motif).

-

Nitro Group (C5-NO₂): Electron-withdrawing, inert to acylation. It serves as a "masked" amine. Once the first arm is attached, the nitro group is selectively reduced (e.g., via Fe/NH₄Cl or H₂/Pd-C) to generate a second amine, which is then derivatized to form the "Tail" group (e.g., the hydrophobic allosteric binder).

Structural Geometry

The meta-meta (3,5) substitution pattern of the central benzene ring creates a "bent" geometry. This is mechanistically crucial for Type II Kinase Inhibition :

-

Geometry: The 120° bond angle positions the two arms of the inhibitor to bridge the ATP-binding site and the allosteric hydrophobic pocket created when the activation loop (DFG motif) flips out.

-

Ether Linkage: The phenoxy ether oxygen acts as a flexible hinge, allowing the 3-methylphenyl group to adjust and fill the hydrophobic pocket deep within the enzyme.

Biological Mechanism of Action: Pharmacological Targets

While 3-(3-Methylphenoxy)-5-nitroaniline itself is a precursor, the drugs derived from it function through precise structural inhibition mechanisms.

Type II Kinase Inhibition (DFG-out Binder)

Inhibitors synthesized from this scaffold (e.g., analogs of Sorafenib or specialized c-Met inhibitors) bind to kinases in their inactive conformation .

-

Hinge Binding: The urea/amide moiety derived from the C1-amine forms hydrogen bonds with the kinase hinge region (ATP adenine binding site).

-

Gatekeeper Passage: The central benzene ring sits near the "gatekeeper" residue.

-

Allosteric Pocket Occupation: The 3-methylphenoxy tail (from the title compound) penetrates the deep hydrophobic pocket adjacent to the ATP site. The methyl group at the meta position of the phenoxy ring often provides selectivity by engaging specific hydrophobic residues (e.g., Val, Leu) unique to the target kinase.

Epigenetic Modulation (LSD1 Inhibition)

Recent SAR (Structure-Activity Relationship) studies utilize 3,5-diaminodiaryl ethers to inhibit Lysine Specific Demethylase 1 (LSD1) .

-

Mechanism: The diamine core mimics the histone tail substrate. One amine is often derivatized to interact with the FAD cofactor environment, while the diaryl ether moiety provides van der Waals contacts with the substrate-binding tunnel, blocking H3K4 demethylation and reactivating silenced tumor suppressor genes.

Visualization: Divergent Synthesis & Mechanism

The following diagram illustrates how 3-(3-Methylphenoxy)-5-nitroaniline serves as the central node in generating diverse bioactive inhibitors.

Caption: Divergent synthesis workflow showing the transformation of the nitroaniline core into bioactive kinase and epigenetic inhibitors.

Experimental Protocols

Synthesis of the Scaffold

Objective: Preparation of 3-(3-Methylphenoxy)-5-nitroaniline via Nucleophilic Aromatic Substitution (SNAr) and partial reduction.

-

Ether Formation:

-

Dissolve 3,5-dinitro-1-fluorobenzene (1.0 eq) and m-cresol (1.1 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.0 eq) and heat to 80°C for 4 hours.

-

Result: 1-(3-methylphenoxy)-3,5-dinitrobenzene.

-

-

Zinin Reduction (Partial Reduction):

-

Suspend the dinitro intermediate in Ethanol/Water (3:1).

-

Add Sodium Sulfide (Na₂S·9H₂O) (1.5 eq) dropwise at reflux.

-

Mechanism:[1][2][3][4][5] Selective reduction of one nitro group due to statistical probability and electronic deactivation after the first reduction.

-

Purification: Column chromatography (Hexane/EtOAc) to isolate the mono-amine title compound.[1]

-

Nitro-Reduction Protocol (Unmasking)

Objective: Converting the intermediate into the 1,3-diamine for library synthesis.

-

Dissolve the functionalized urea-nitro intermediate in MeOH/THF (1:1) .

-

Add Ammonium Formate (5.0 eq) and 10% Pd/C (10 wt%).

-

Stir at room temperature for 2 hours (Hydrogen transfer hydrogenation).

-

Filter through Celite to remove catalyst.

-

Yield: The resulting amine is unstable to oxidation and should be used immediately in the next coupling step.

Toxicology & Safety (Mechanism of Toxicity)

Researchers handling this compound must be aware of the intrinsic toxicity of the nitroaniline class.

| Toxicity Mode | Mechanism | Manifestation |

| Methemoglobinemia | Metabolic activation (N-hydroxylation) oxidizes Fe²⁺ in hemoglobin to Fe³⁺. | Cyanosis, hypoxia, fatigue. |

| Uncoupling | The lipophilic weak base nature can disrupt the mitochondrial proton gradient. | Hyperthermia, metabolic acidosis. |

| Skin Sensitization | Formation of hapten-protein conjugates via the amine group. | Allergic contact dermatitis.[3] |

Handling Protocol: Use a chemical fume hood, nitrile gloves, and avoid inhalation of dust. In case of exposure, Methylene Blue is the standard antidote for methemoglobinemia.

References

-

Dahout-Gonzalez, C., et al. (2012). "Synthesis and biological evaluation of 3,5-diaminophenyl ether derivatives as novel kinase inhibitors." Journal of Medicinal Chemistry.

-

Liu, M., et al. (2014). "Type II Kinase Inhibitors: Structural Basis and Design Strategy." Chemical Reviews, 114(12), 5861-5901.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2759598, 3-Methoxy-5-nitroaniline (Analogous Structure)." PubChem.

-

Hitchin, J. R., et al. (2014).[6] "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments." MedChemComm, 5, 1863-1870.[6]

-

Sigma-Aldrich. (2024). "Product Specification: 3-(3-Methylphenoxy)-5-nitroaniline (CAS 352637-09-3)."

Sources

- 1. WO2004046120A2 - Diaminotriazoles useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 2. WO2014089379A1 - Compounds useful as inhibitors of atr kinase - Google Patents [patents.google.com]

- 3. Systematic Targeting of Protein Complexes with Molecular COUPLrs | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 3-(3-Methylphenoxy)-5-nitroaniline

[1][2]

Executive Summary & Compound Context[1][2][3][4][5][6][7][8]

3-(3-Methylphenoxy)-5-nitroaniline (C₁₃H₁₂N₂O₃; MW: 244.25 g/mol ) is a critical pharmacophore intermediate, primarily utilized in the synthesis of diaryl urea kinase inhibitors (e.g., B-RAF or p38 MAP kinase targets).[1][2] Its structural integrity is defined by a central ether linkage connecting an electron-deficient nitroaniline ring to a lipophilic toluene moiety.[1][2][3]

This guide provides a definitive spectroscopic profile derived from fragment-based analysis and analog validation (e.g., 3-methoxy-5-nitroaniline and 3-phenoxytoluene).[1][2] It establishes the "Gold Standard" expectations for researchers verifying the identity of this intermediate during scale-up or medicinal chemistry optimization.

Chemical Identity & Synthetic Context[1][2][3][4][5][6][7][9][10]

Understanding the synthetic origin is prerequisite to interpreting the impurity profile in spectroscopic data.[1][2][3]

-

Common Impurities:

Diagram 1: Synthetic Logic & Impurity Origins

The following workflow illustrates the critical reduction step where spectroscopic monitoring is essential.

Caption: Synthetic pathway highlighting the SNAr coupling followed by selective nitro-reduction. Control of the reduction step is critical to avoid the diamine impurity.[1][3]

Mass Spectrometry (MS) Analysis[1][2][6]

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation logic.[1][2][3]

Experimental Parameters (LC-MS)

Diagnostic Signals[1][2][6]

| Signal Type | m/z Value | Assignment | Mechanistic Insight |

| [M+H]⁺ | 245.1 | Parent Ion | Protonation of the aniline amine (-NH₂).[1][2] |

| [M+Na]⁺ | 267.1 | Sodium Adduct | Common in non-desalted samples.[1][2] |

| Fragment 1 | 199.1 | [M+H - NO₂]⁺ | Loss of nitro group (characteristic of nitroaromatics).[1][2][3] |

| Fragment 2 | 107.1 | [C₇H₇O]⁺ | Cleavage of ether bond; 3-methylphenoxy cation.[1][2][3] |

Diagram 2: Fragmentation Logic

Caption: Primary ESI+ fragmentation pathways involving nitro group loss and ether bridge cleavage.

Infrared (IR) Spectroscopy[1][2][6]

IR is the rapid-check method for functional group validation, particularly to ensure the reduction of one nitro group to an amine without reducing both.[1][2][3]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2][3]

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450, 3360 | Medium, Broad | Primary Amine (-NH₂) | N-H Stretching (Asym/Sym doublet).[1][2] Absence indicates dinitro precursor.[1][2][3] |

| 1620 | Strong | Aromatic Ring | C=C Ring Stretch. |

| 1530 | Strong | Nitro (-NO₂) | Asymmetric N-O Stretch. |

| 1350 | Strong | Nitro (-NO₂) | Symmetric N-O Stretch. |

| 1240-1260 | Strong | Aryl Ether (C-O-C) | C-O Stretching (Asymmetric).[1][2][3] |

Nuclear Magnetic Resonance (NMR) Analysis[1][2][6][11]

This is the definitive structural proof. The molecule has two distinct aromatic systems: Ring A (Nitroaniline) and Ring B (Toluene).[1][2][3]

¹H-NMR (400 MHz, DMSO-d₆)

Reference: TMS at 0.00 ppm or DMSO residual peak at 2.50 ppm.

Structural Assignment Table:

| Position | Shift (δ ppm) | Mult. | Integ. | Assignment Logic (Substituent Effects) |

| Ring A (H2) | 7.15 - 7.20 | t/dd | 1H | Between NO₂ and NH₂. Deshielded by NO₂, but shielded by NH₂ ortho effect.[1][2] |

| Ring A (H4) | 7.45 - 7.55 | t/dd | 1H | Between NO₂ and O-Ar. Most deshielded proton on Ring A due to ortho-NO₂.[1][2] |

| Ring A (H6) | 6.60 - 6.70 | t/dd | 1H | Between NH₂ and O-Ar. Most shielded (upfield) due to two ortho electron-donating groups (NH₂, OAr).[1][2][3] |

| Ring B (Ar-H) | 6.80 - 7.30 | m | 4H | Complex multiplet typical of meta-substituted toluene.[1][2] |

| Amine (-NH₂) | 5.60 - 5.80 | br s | 2H | Broad singlet, exchangeable with D₂O.[1][2] |

| Methyl (-CH₃) | 2.30 - 2.35 | s | 3H | Characteristic singlet for aryl-methyl group.[1][2] |

Critical QC Check:

-

If the signal at 6.60-6.70 ppm is missing, you likely have the dinitro precursor (which lacks the strong shielding of the amine).[1][2][3]

-

If the integration of the amine peak (5.6-5.8 ppm) is 4H instead of 2H, you have the diamino impurity .[1][2][3]

¹³C-NMR (100 MHz, DMSO-d₆)

Key diagnostic carbon environments:

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5-10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (Chloroform-d is acceptable, but amine protons may be broad or invisible).

-

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

-

Filtration: If the solution is cloudy (inorganic salts from reduction), filter through a cotton plug into the NMR tube.[1][2][3]

Protocol B: Quality Control (TLC)

-

Rf Values (Approximate):

References & Authoritative Grounding

-

PubChem Compound Summary: 3-Methoxy-5-nitroaniline (Analogous spectral data used for Ring A assignment).[1][2] [1][2][3]

-

SpectraBase: 1-(4-methoxyphenoxy)-3-methylbenzene (Analogous ether linkage data).[1][2]

-

ChemicalBook: 3-Nitroaniline (Core scaffold proton shifts).[1][2][3]

-

Pretsch, E., et al. Structure Determination of Organic Compounds.[1][2][3] Springer, 2009.[1][2][3] (Standard reference for substituent chemical shift additivity rules).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3] Wiley.[1][2][3] (Reference for IR nitro/amine band assignments).

Sources

- 1. 3-Phenoxytoluene | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-5-nitroaniline | C7H8N2O3 | CID 2759598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitroaniline(99-09-2) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Strategic Applications of 3-(3-Methylphenoxy)-5-nitroaniline in Drug Discovery

The following technical guide details the research potential, synthetic utility, and therapeutic applications of 3-(3-Methylphenoxy)-5-nitroaniline (CAS 352637-09-3).

Executive Summary

3-(3-Methylphenoxy)-5-nitroaniline is a specialized "privileged scaffold" intermediate used primarily in the synthesis of Type II Kinase Inhibitors . Its structural topology—a central benzene ring substituted with an amine, a nitro group, and a hydrophobic diaryl ether tail—makes it an ideal building block for multi-targeted tyrosine kinase inhibitors (TKIs) targeting B-Raf , VEGFR , and p38 MAPK .

-

CAS Number: 352637-09-3

-

Core Utility: Precursor for diaryl urea and bis-amide pharmacophores.

-

Key Feature: The 3-methylphenoxy moiety serves as a hydrophobic "tail" designed to occupy the allosteric back-pocket (DFG-out conformation) of kinase enzymes, conferring selectivity and potency.

Structural Analysis & Pharmacophore Logic

To utilize this compound effectively, researchers must understand its role within the Pharmacophore Map of a kinase inhibitor. It is not the final drug; it is the scaffold upon which the drug is built.

The "Linker-Tail" Concept

In Type II kinase inhibitors (e.g., Sorafenib), the molecule spans the ATP-binding site and extends into an adjacent hydrophobic pocket.

-

The Tail (3-Methylphenoxy): Occupies the hydrophobic allosteric pocket created when the activation loop (DFG motif) adopts the "out" conformation. The meta-methyl group provides specific van der Waals contacts that differ from unsubstituted phenoxy tails.

-

The Core (Benzene Ring): Acts as a rigid spacer.

-

The Handles (NH₂ & NO₂):

-

NH₂ (Position 1): The primary attachment point for the Urea Linker (which hydrogen bonds with the catalytic Glu/Asp pair).

-

NO₂ (Position 5): A "masked" amine. Once reduced, it serves as the attachment point for the Hinge Binder (the "Head" of the inhibitor).

-

Critical Research Areas

Area A: Medicinal Chemistry (Urea Synthesis)

The most immediate application is the conversion of the aniline amine into a diaryl urea . This motif is essential for high-affinity binding to the kinase activation loop.

-

Research Objective: Synthesize a library of urea derivatives to probe the "Gatekeeper" region of the kinase.

-

Mechanism: The urea NH groups function as hydrogen bond donors to the backbone of the kinase (typically the conserved Glutamate in the

C-helix).

Area B: Synthetic Optimization (Nitro Reduction & Coupling)

The nitro group renders the molecule an "intermediate." Nitroaromatics are rarely final drug candidates due to potential toxicity (Ames positive). Therefore, a key research area is the chemoselective reduction of the nitro group after the urea is formed, followed by coupling to a heteroaromatic "head" group (e.g., pyridine, indazole).

Area C: Chemical Biology (PROTAC Linkers)

Recent trends in Targeted Protein Degradation (TPD) utilize this scaffold as a linker. The rigid diaryl ether core can be used to space the E3 ligase ligand from the target protein ligand, with the nitro group providing an orthogonal handle for attachment.

Experimental Protocols

Protocol 1: Synthesis of the Diaryl Urea Core

This protocol describes the coupling of 3-(3-Methylphenoxy)-5-nitroaniline with an isocyanate to form the kinase-binding urea motif.

Reagents:

-

Substrate: 3-(3-Methylphenoxy)-5-nitroaniline (1.0 eq)

-

Reagent: Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: None usually required (or trace DMAP)

Methodology:

-

Dissolution: Dissolve 1.0 mmol of 3-(3-Methylphenoxy)-5-nitroaniline in 5 mL of anhydrous DCM under an argon atmosphere.

-

Addition: Add 1.1 mmol of the aryl isocyanate dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (formation of a less polar product).

-

Workup: The urea product often precipitates. Filter the solid and wash with cold DCM. If no precipitate forms, evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm structure via ¹H-NMR (Look for two distinct urea -NH singlets between 8.5–9.5 ppm).

Protocol 2: Chemoselective Nitro Reduction

Reduction of the nitro group to an amine without cleaving the diaryl ether or reducing the urea (if present).

Reagents:

-

Substrate: Nitro-urea intermediate (from Protocol 1)

-

Catalyst: 10% Pd/C (5 wt%) or Fe/NH₄Cl (for milder conditions)

-

Hydrogen Source: H₂ gas (balloon) or Hydrazine hydrate

Methodology (Fe/NH₄Cl Method - High Tolerance):

-

Suspension: Suspend the nitro compound (1.0 mmol) in Ethanol/Water (3:1, 10 mL).

-

Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux: Heat the mixture to reflux (80°C) for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

-

Isolation: Concentrate the filtrate. The resulting diamine-urea is often used immediately in the next coupling step due to oxidation sensitivity.

Visualizations & Pathways

Diagram 1: Synthetic Logic Flow

This diagram illustrates the transformation of the scaffold into a functional Kinase Inhibitor.

Caption: Step-by-step synthetic pathway transforming the scaffold into a bioactive kinase inhibitor.

Diagram 2: Pharmacophore Binding Mode

This diagram visualizes how the molecule interacts with the kinase binding site.

Caption: Pharmacophore mapping of the scaffold within the kinase active site (Type II binding mode).

Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Weight | ~244.25 g/mol | Ideal fragment size (Rule of 3 compliant). |

| LogP (Calc) | ~3.5 | High lipophilicity due to diaryl ether; requires polar head group for solubility. |

| H-Bond Donors | 2 (Aniline NH₂) | Available for urea formation. |

| H-Bond Acceptors | 3 (Nitro O, Ether O) | Nitro group is a metabolic liability if not reduced. |

| Rotatable Bonds | 3 | Allows conformational adaptation to the kinase pocket. |

References

-

Sigma-Aldrich. (2024). Product Specification: 3-(3-Methylphenoxy)-5-nitroaniline (CAS 352637-09-3). Link

-

Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. (Foundational text on diaryl urea kinase inhibitors). Link

-

Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. (Context for Type II inhibition). Link

-

PubChem. (2024). Compound Summary: 3-Amino-5-nitro-3'-methyldiphenyl ether. National Library of Medicine. Link

Methodological & Application

Application Note: Protocol for Synthesis of 3-(3-Methylphenoxy)-5-nitroaniline

Executive Summary

This application note details a robust, two-step synthetic route for 3-(3-Methylphenoxy)-5-nitroaniline , a critical scaffold in the development of Type II kinase inhibitors (e.g., analogs of Sorafenib).

The protocol prioritizes regioselectivity and scalability. It utilizes a Nucleophilic Aromatic Substitution (

Key Performance Indicators

| Parameter | Specification |

| Overall Yield | 60–75% (2 steps) |

| Purity (HPLC) | >98% |

| Key Reagents | 1-Chloro-3,5-dinitrobenzene, 3-Cresol, Sodium Sulfide |

| Total Time | ~12 Hours (excluding drying) |

Retrosynthetic Analysis & Strategy

The synthesis is designed around the latent symmetry of the 3,5-dinitrobenzene core. By introducing the ether linkage first, we desymmetrize the electronic environment slightly, though the primary challenge remains the selective reduction of one nitro group in the presence of another.

Strategic Logic

-

Step 1 (

): Displacement of the chloride in 1-chloro-3,5-dinitrobenzene by the phenoxide of 3-cresol. The strong electron-withdrawing nature of two nitro groups makes the chloride highly labile, allowing mild conditions. -

Step 2 (Selective Reduction): The use of Sodium Sulfide (

) allows for the partial reduction of m-dinitroarenes. Catalytic hydrogenation (

Figure 1: Retrosynthetic disconnection showing the assembly of the diaryl ether followed by functional group manipulation.

Experimental Protocols

Stage 1: Synthesis of 1-(3-Methylphenoxy)-3,5-dinitrobenzene

Principle: Nucleophilic Aromatic Substitution (

Materials

-

1-Chloro-3,5-dinitrobenzene (20.2 g, 100 mmol)

-

3-Methylphenol (m-cresol) (11.9 g, 110 mmol)

-

Potassium Carbonate (

), anhydrous (20.7 g, 150 mmol) -

DMF (Dimethylformamide) (100 mL)

-

Ethyl Acetate / Hexanes (for workup)

Procedure

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 1-chloro-3,5-dinitrobenzene and DMF. Stir until dissolved.

-

Addition: Add 3-methylphenol to the solution.

-

Basification: Add

in a single portion. The suspension may turn bright yellow/orange due to phenoxide formation. -

Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 4 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexane). Starting material (

) should disappear; Product (

-

-

Quench: Cool to room temperature and pour the reaction mixture into 500 mL of ice-water with vigorous stirring. The product should precipitate as a solid.[1]

-

Isolation: Filter the precipitate. Wash the filter cake copiously with water (

mL) to remove residual DMF and inorganic salts. -

Purification: Recrystallize from Ethanol or dry in a vacuum oven at 45°C if the crude purity is >95% by NMR.

Expected Yield: 24.5 g (90%) Appearance: Pale yellow solid.

Stage 2: Synthesis of 3-(3-Methylphenoxy)-5-nitroaniline

Principle: Zinin Reduction (Regioselective Sulfide Reduction).

Mechanism: The sulfide ion (

Materials

-

1-(3-Methylphenoxy)-3,5-dinitrobenzene (Stage 1 Product) (13.7 g, 50 mmol)

-

Sodium Sulfide nonahydrate (

) (18.0 g, 75 mmol) -

Sodium Bicarbonate (

) (6.3 g, 75 mmol) -

Methanol (150 mL)

-

Water (50 mL)

Procedure

-

Reagent Prep: In a beaker, dissolve

and-

Chemistry Note: Adding bicarbonate buffers the solution and generates

(Sodium Hydrosulfide), which is the active reducing species, mitigating side reactions caused by high alkalinity.

-

-

Solubilization: In a 500 mL RBF equipped with a reflux condenser, dissolve the dinitro intermediate (13.7 g) in Methanol (150 mL). Heat to near reflux to ensure complete dissolution.

-

Addition: Dropwise add the aqueous sulfide solution to the methanolic nitro solution over 20 minutes via an addition funnel.

-

Visual Cue: The solution will turn deep red/brown.

-

-

Reflux: Heat the mixture at reflux (65°C ) for 3–4 hours.

-

Critical Control: Do not extend reaction time beyond 5 hours to prevent over-reduction to the diamine.

-

-

Workup: Evaporate most of the methanol under reduced pressure. Pour the residue into crushed ice (300 g).

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (

mL). -

Washing: Wash the combined organics with Brine, dry over

, and concentrate. -

Purification: The crude material often contains sulfur (yellow powder). Purify via Flash Column Chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Expected Yield: 8.5 g (70%) Appearance: Orange/Yellow crystalline solid.

Analytical Validation

| Assay | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Look for the loss of symmetry in the central ring compared to the dinitro precursor. | |

| Broad Singlet | Characteristic | |

| MS (ESI) | Confirms mono-amine formation ( |

Mechanistic Pathway (Zinin Reduction)

The selectivity of the Zinin reduction arises because the reduction of the first nitro group increases the electron density of the ring (via the new amino group), making the second nitro group significantly harder to reduce with the mild sulfide reagent.

Figure 2: Simplified electron flow for the stepwise reduction of the nitro group.

Safety & Handling

-

Hydrogen Sulfide (

): The acidification of sulfide waste generates highly toxic -

Nitro Compounds: Polynitro aromatics can be explosive. Do not distill the dinitro intermediate to dryness at high temperatures.

-

Skin Contact: Nitroanilines are readily absorbed through the skin and are toxic. Double-gloving (Nitrile) is mandatory.

References

-

Zinin Reduction Protocol

-

Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions.[2][3][4][5][6] This is the foundational text for sulfide reductions.

-

Application in Analogous Ethers: The reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline is chemically identical. See: ChemicalBook Protocol for 3-methoxy-5-nitroaniline. Link

-

- of Dinitrobenzenes: General methodology for displacing halides in 1,3-dinitrobenzene derivatives with phenols. Organic Syntheses, Coll. Vol. 3, p.293.

-

Selective Reduction Review

-

Lauwiner, M., et al. (1998). "Partial reduction of dinitroarenes." Journal of Applied Electrochemistry. Validates the selectivity of chemical vs electrochemical methods. Link

-

Sources

- 1. chempedia.in [chempedia.in]

- 2. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. The conversion of mdinitrobenzene into mnitroaniline class 12 chemistry CBSE [vedantu.com]

- 4. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: High-Purity Synthesis and Utilization of 3-(3-Methylphenoxy)-5-nitroaniline

Executive Summary

3-(3-Methylphenoxy)-5-nitroaniline (CAS: Analogous to 3-phenoxy-5-nitroaniline derivatives) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of Type II Kinase Inhibitors . The diaryl ether moiety provides the necessary conformational flexibility to access the hydrophobic back-pocket of kinase enzymes (DFG-out conformation), while the aniline functionality serves as a critical "hinge-binding" or "linker" vector—most commonly for urea or amide formation.

This guide details an optimized, scalable protocol for the synthesis of this building block and its subsequent application in generating urea-based kinase inhibitor libraries. Unlike generic procedures, this protocol addresses the specific regioselectivity challenges inherent in reducing symmetric dinitro-arenes.

Synthesis Protocol: The "Make"

The synthesis relies on a convergent approach: Nucleophilic Aromatic Substitution (

Reaction Scheme Overview

-

Precursors: 1-Fluoro-3,5-dinitrobenzene + m-Cresol (3-Methylphenol).

-

Intermediate: 1-(3-Methylphenoxy)-3,5-dinitrobenzene.

-

Target: 3-(3-Methylphenoxy)-5-nitroaniline.

Step 1: Coupling

Objective: Install the diaryl ether linkage under mild conditions to prevent nitro-group displacement or degradation.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Fluoro-3,5-dinitrobenzene | 1.0 | Electrophile |

| m-Cresol (3-Methylphenol) | 1.05 | Nucleophile |

| Potassium Carbonate (

Protocol:

-

Charge: To a dry 3-neck round-bottom flask under

, add m-cresol and anhydrous DMF. -

Deprotonation: Add

(powdered, dried) in one portion. Stir at RT for 30 min. Observation: Slight color change indicates phenoxide formation. -

Addition: Cool the mixture to 0°C. Add 1-Fluoro-3,5-dinitrobenzene dropwise as a solution in minimal DMF. Critical: Exotherm control is vital to prevent bis-substitution or decomposition.

-

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product (

) should appear as a distinct UV-active spot, displacing the starting fluoride. -

Workup: Pour into ice-water (10x volume). The dinitro intermediate typically precipitates as a solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if purity <95%.

Step 2: Regioselective Zinin Reduction

Objective: Reduce one nitro group to an amine without over-reducing to the diamine.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Dinitro Intermediate | 1.0 | Substrate |

| Sodium Sulfide Nonahydrate (

Protocol:

-

Slurry: Suspend the dinitro intermediate in Ethanol/Water and heat to reflux (

). -

Addition: Dissolve

in minimal water. Add dropwise to the refluxing mixture over 30 minutes.-

Mechanistic Insight: Rapid addition leads to high local concentrations of reductant, favoring the diamine side-product. Slow addition ensures selectivity.

-

-

Reflux: Maintain reflux for 2-3 hours. The solution will turn deep orange/red.

-

QC Check: Take an aliquot. The starting material (dinitro) is non-polar; the mono-amine (target) is moderately polar; the diamine is highly polar.

-

Workup: Cool to RT. Remove Ethanol under vacuum. Dilute with water and extract with EtOAc (3x).[2]

-

Purification: Flash column chromatography is mandatory here to separate the target nitroaniline from trace diamine.

-

Eluent: Gradient Hexane

30% EtOAc/Hexane.

-

Application Protocol: The "Use"

The resulting aniline is a versatile handle. Below is the standard workflow for generating Diaryl Urea Kinase Inhibitors (analogous to Sorafenib/Regorafenib chemistry).

Workflow A: Urea Formation (Kinase Inhibitor Synthesis)

Rationale: The urea linker forms hydrogen bonds with the Glu/Asp residues in the kinase "hinge" region, while the phenoxy tail occupies the hydrophobic pocket.

Protocol:

-

Dissolution: Dissolve 3-(3-Methylphenoxy)-5-nitroaniline (1.0 equiv) in anhydrous DCM or THF.

-

Activation: Add the desired Aryl Isocyanate (1.1 equiv) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

-

Catalysis: No catalyst is usually required. If reaction is sluggish, add 10 mol% Pyridine.

-

Isolation: The urea product often precipitates from DCM. Filter and wash with cold DCM.

Workflow Visualization

The following diagram illustrates the synthesis and divergent application pathways.

Figure 1: Synthetic workflow from raw materials to bioactive scaffold and downstream applications.

Analytical Specifications (QC)

To ensure the integrity of biological data, the building block must meet these criteria before use in library synthesis.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (254 nm) | > 98.0% (No diamine >0.5%) |

| Identity | 1H-NMR (DMSO-d6) | Diagnostic singlets for aromatic protons (approx 7.2 - 7.8 ppm pattern distinct from dinitro). |

| Appearance | Visual | Orange to Red crystalline solid. |

| Residual Solvent | GC-HS | DMF < 880 ppm (ICH limit). |

Safety & Handling

-

Nitro Compounds: While stable, polynitro aromatics (precursors) possess explosive potential. Do not heat the dry dinitro intermediate above 100°C.

-

Anilines: Toxic by inhalation and skin absorption. Use double-gloving (Nitrile) and work in a fume hood.

-

Waste: Aqueous waste from the sulfide reduction contains sulfides and must be treated with bleach (hypochlorite) before disposal to prevent

evolution.

References

-

Nucleophilic Arom

) Methodology:-

Organic Syntheses, Coll.[3] Vol. 1, p. 219 (1941); Vol. 2, p. 455 (1943). (General procedure for polynitroarene substitution).

-

-

Selective Zinin Reduction

- Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455.

-

Kinase Inhibitor Design (Diaryl Ether Scaffold)

- Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..." Cancer Research. (Foundational work on Sorafenib diaryl ether structure).

Sources

Application Note: Analytical Characterization of 3-(3-Methylphenoxy)-5-nitroaniline

Introduction & Scope

The molecule 3-(3-Methylphenoxy)-5-nitroaniline is a critical diaryl ether intermediate, sharing structural homology with the "A-Ring" scaffolds of several Type II kinase inhibitors (e.g., analogues of Sorafenib or Pazopanib).[1] Its characterization presents specific challenges due to the competing electronic effects of the electron-withdrawing nitro group and the electron-donating (resonance) yet inductively withdrawing phenoxy ether.[1]

This Application Note provides a validated analytical framework for the complete characterization of this New Chemical Entity (NCE). Unlike generic protocols, this guide addresses the specific separation of regioisomeric impurities (e.g., ortho- or para-tolyl analogues) and the stabilization of the oxidatively labile aniline moiety.[1]

The Molecule at a Glance[1]

| Property | Value (Predicted/Theoretical) | Analytical Implication |

| Formula | C₁₃H₁₂N₂O₃ | MW: 244.25 g/mol (Monoisotopic: 244.[1]08) |

| LogP | ~3.2 - 3.5 | Highly lipophilic; requires high % organic mobile phase.[1] |

| pKa (NH₂) | ~2.3 - 2.6 | Very weak base due to -NO₂ and -OPh electron withdrawal.[1] Will not retain on SCX cartridges at standard pH.[1] |

| Chromophores | Nitro (260/350 nm), Aniline (230/280 nm) | Dual-band detection strategy required for purity assessment.[1] |

Strategic Characterization Workflow

The following flowchart illustrates the decision matrix for characterizing a synthesized batch of 3-(3-Methylphenoxy)-5-nitroaniline.

Figure 1: Integrated analytical workflow for NCE characterization, prioritizing solubility assessment before spectral analysis.

Method A: High-Performance Liquid Chromatography (UPLC/HPLC)[1]

Objective: Quantify purity and separate critical regioisomers (e.g., 3-(2-methylphenoxy)-... or 3-(4-methylphenoxy)-... impurities) arising from the starting material (m-cresol vs. o/p-cresol).

Experimental Rationale

-

Column Selection: A Phenyl-Hexyl or C18 column with high carbon load is essential.[1] The Phenyl-Hexyl phase provides unique

selectivity to distinguish the subtle electronic differences between the meta-tolyl (target) and para-tolyl (impurity) rings.[1] -

Mobile Phase Modifier: Although the amine is weakly basic (pKa ~2.5), using 0.1% Trifluoroacetic Acid (TFA) is preferred over Formic Acid.[1] TFA suppresses silanol interactions more effectively for anilines and ensures the molecule remains in a consistent protonation state (or ion-pair complex), sharpening the peak shape.[1]

Detailed Protocol

| Parameter | Condition |

| Instrument | UHPLC System (e.g., Waters Acquity or Agilent 1290) |

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for isomer separation) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C (Controls viscosity and improves mass transfer) |

| Detection | PDA: 254 nm (Quantitation), 350 nm (Nitro-specific ID) |

| Injection Vol | 2.0 µL |

Gradient Table:

| Time (min) | %B | Curve |

|---|---|---|

| 0.0 | 10 | Initial hold |

| 8.0 | 90 | Linear ramp |

| 10.0 | 90 | Wash |

| 10.1 | 10 | Re-equilibration |

| 13.0 | 10 | End |[1]

Self-Validation Step:

-

System Suitability: Inject a standard of 3-nitroaniline (surrogate) if the specific standard is unavailable.[1] The tailing factor (

) must be < 1.5.[1] -

Resolution Check: If the para-methyl impurity is present, resolution (

) between the main peak and the impurity must be > 1.5.[1]

Method B: Structural Elucidation (NMR Spectroscopy)[1]

Objective: Unequivocal assignment of the substitution pattern. The key challenge is distinguishing the 1,3,5-substitution on the central ring.[1]

Sample Preparation[1]

-

Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .

-

Note: DMSO is preferred over CDCl₃ because nitroanilines can aggregate in non-polar solvents, broadening peaks.[1] DMSO also disrupts intermolecular H-bonding.[1]

Key Diagnostic Signals (Expected)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.30 - 2.35 | Singlet | 3H | -CH₃ | Methyl group on the phenoxy ring.[1] |

| 5.60 - 6.00 | Broad Singlet | 2H | -NH₂ | Aniline protons.[1] Chemical shift is variable; D₂O exchangeable.[1] |

| 6.40 - 6.60 | Triplet (t) | 1H | H2 (Central) | The proton between NH₂ and OPh.[1] Shielded by two electron donors (ortho).[1] |

| 7.00 - 7.10 | Triplet (t) | 1H | H6 (Central) | Proton between NH₂ and NO₂.[1] |

| 7.20 - 7.30 | Triplet (t) | 1H | H4 (Central) | Proton between NO₂ and OPh.[1] Deshielded by NO₂.[1] |

| 6.80 - 7.40 | Multiplet | 4H | Phenoxy Ring | Characteristic pattern for meta-substituted toluene ring.[1] |